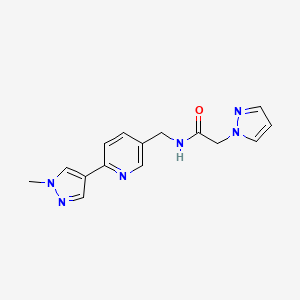![molecular formula C18H14N4O4 B2547634 N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide CAS No. 899954-24-6](/img/structure/B2547634.png)
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest due to their pharmacological properties. For instance, paper describes the synthesis of a carbon-11 labeled benzamide derivative intended as a PET tracer for dopamine D(4) receptors. Similarly, paper details the synthesis of a novel curcumin ester, which is a benzamide-related compound. These syntheses involve multi-step reactions, including the formation of amide bonds and the introduction of substituents to improve the compound's affinity for the target receptor or to enable radiolabeling.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. Paper discusses the crystal structure of N-phenyl-2-nitrobenzamide, highlighting the importance of hydrogen bonding in the formation of molecular chains. Paper provides insights into the crystal structure of a carbamothioyl benzamide derivative, emphasizing the orientation of carbonyl and thiocarbonyl groups. These structural analyses are essential for understanding how molecular conformation affects biological interactions.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions. Paper investigates the reactivity of N-chloro-N-methoxy-4-nitrobenzamide, demonstrating selective formation of products depending on the reaction conditions. This highlights the importance of understanding the chemical behavior of benzamide derivatives to predict their reactivity and potential transformations in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as lipophilicity, are critical for their pharmacokinetic profiles. Paper mentions the optimization of lipophilicity for brain penetration and low nonspecific binding. Paper discusses the affinity and selectivity of a benzamide derivative for dopamine D4 receptors, which are influenced by the compound's physicochemical properties. These properties are key factors in the design of compounds with desired biological activities.
Case Studies
While the papers do not provide specific case studies, they do offer insights into the potential applications of benzamide derivatives. For example, paper evaluates a compound's in vivo performance as a PET tracer, and paper assesses the anti-hepatic cancer activity of a synthesized compound. These studies demonstrate the relevance of benzamide derivatives in medical research and drug development.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition Studies
Research on the corrosion inhibition properties of N-Phenyl-benzamide derivatives, including those with electron withdrawing nitro and electron releasing methoxy substituents, has shown significant potential in protecting mild steel from acidic corrosion. Computational and experimental studies indicate that methoxy substituents enhance inhibition efficiency, suggesting applications in materials protection and engineering (Mishra et al., 2018).
Structural Studies and Physicochemical Properties
In the realm of pharmaceutical chemistry, structural studies and the investigation of physicochemical properties have been conducted on various molecular complexes, including nitrofurantoin co-crystals. These studies aim to enhance photostability and relevant physicochemical properties of pharmaceutical compounds, indicating a broader implication for improving drug formulations and stability (Vangala et al., 2012).
Synthesis and Characterization of Polymers
The synthesis and characterization of polybenzoxazine with phenylnitrile functional groups demonstrate applications in polymer science, particularly in improving the thermal stability and mechanical properties of cured polymers. These findings may influence the development of advanced materials for various industrial applications (Qi et al., 2009).
Antimicrobial Screening
A series of compounds incorporating the thiazole ring and bearing resemblance in structure to N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide have been synthesized and screened for antimicrobial activity. This research contributes to the ongoing search for new therapeutic agents capable of combating bacterial and fungal infections, thereby addressing significant public health challenges (Desai et al., 2013).
Experimental and Theoretical Studies on Nitrones
The exploration of nitrones, crucial for synthesizing natural and biologically active compounds, showcases the chemical versatility and potential applications of this compound in creating valuable compounds for research and therapeutic use. Such studies bridge fundamental chemistry with practical applications in drug discovery and development (Safin et al., 2017).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the compound’s intended use, such as a drug or pesticide . Without specific information, it’s not possible to provide a detailed analysis of the mechanism of action of this compound.
Eigenschaften
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c1-26-17-9-8-16(20-21-17)12-4-2-6-14(10-12)19-18(23)13-5-3-7-15(11-13)22(24)25/h2-11H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPUAUAFDRIWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2547551.png)
![6-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2547553.png)
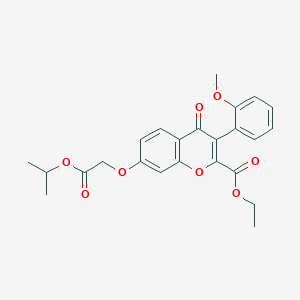
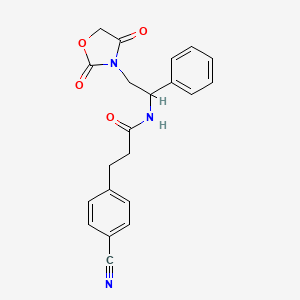
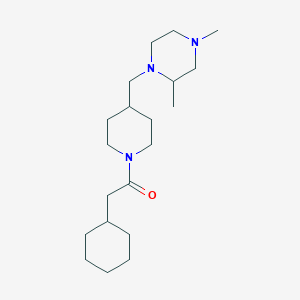
![3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2547557.png)
![2-Benzhydryl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2547561.png)
![9-(2,5-dimethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2547562.png)
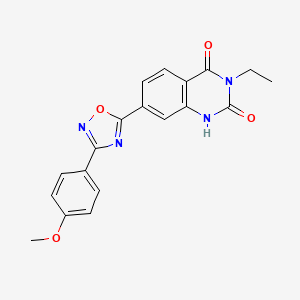
![diethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2547564.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenylethane-1-sulfonamide](/img/structure/B2547567.png)
